

An In-depth Technical Guide to the 1,5-Benzodioxepine Ring System

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Compound of Interest

Compound Name: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

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The 1,5-benzodioxepine scaffold is a unique heterocyclic ring system that has garnered interest in medicinal chemistry. While less explored than its nitrogenous analog, the 1,5-benzodiazepine core, derivatives of 1,5-benzodioxepine have shown notable biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological aspects of the 1,5-benzodioxepine ring system, with a focus on its potential in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of the 1,5-benzodioxepine core and its derivatives are crucial for characterization and further development. Below is a summary of available data for the parent compound and a key synthetic intermediate.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1][2]
Molecular Weight	150.17 g/mol	[1][2]
CAS Number	7216-18-4	[1][2]
IUPAC Name	3,4-dihydro-2H-1,5-benzodioxepine	[2]
Synonyms	Pyrocatechol trimethylene ether	[1][2]

Table 2: Spectroscopic Data for 3,4-dihydro-2H-1,5-benzodioxepine

Spectroscopy Type	Data Highlights	Reference
Mass Spectrometry (EI)	Major fragments (m/z): 150 (M ⁺), 121, 107, 91, 77	[1]
Infrared Spectroscopy	Available in databases such as NIST and SpectraBase	[2]
¹ H NMR	Data available in chemical databases	[2]
¹³ C NMR	Data available in chemical databases	[2]

Table 3: Physicochemical Properties of 2H-1,5-Benzodioxepin-3(4H)-one

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₃	[3]
Molecular Weight	164.16 g/mol	[3]
CAS Number	27612-17-5	[3]
IUPAC Name	1,5-benzodioxepin-3-one	[3]

Synthesis of the 1,5-Benzodioxepine Core

A practical synthetic route to the 1,5-benzodioxepine core has been developed, focusing on the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. This ketone serves as a versatile precursor for a variety of derivatives.

Synthetic Workflow for 3-Substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins

The following diagram illustrates the synthetic pathways from a substituted catechol to the pharmacologically active amino alcohol derivatives.

Caption: Synthetic routes to 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins.

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (Key Intermediate)

A practical method for the preparation of the key intermediate involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which is synthesized from catechol.^[4] The resulting enamino nitrile is then hydrolyzed to afford the desired ketone.^[4]

Route 1: Synthesis of Amino Alcohols via Cyanohydrin

- **Cyanohydrin Formation:** The ketone intermediate is converted to the corresponding cyanohydrin.^[4]
- **Reduction:** The cyanohydrin is then reduced, either catalytically or using lithium aluminum hydride, to yield the primary amino alcohol.^[4]
- **N-Alkylation/Aralkylation:** Various N-alkyl and N-aralkyl derivatives can be obtained through reductive alkylation with aldehydes or ketones, or by amide formation followed by reduction with lithium aluminum hydride.^[4]

Route 2: Synthesis of N-Substituted Amino Alcohols via Epoxide

- Epoxide Formation: The ketone intermediate is treated with dimethylsulfoxonium methylide to form the corresponding epoxide.^[4]
- Ring Opening: The epoxide is then reacted with a primary amine to yield the N-substituted amino alcohol. This route is noted for its versatility, allowing for a broader range of substituents on the nitrogen atom.^[4]

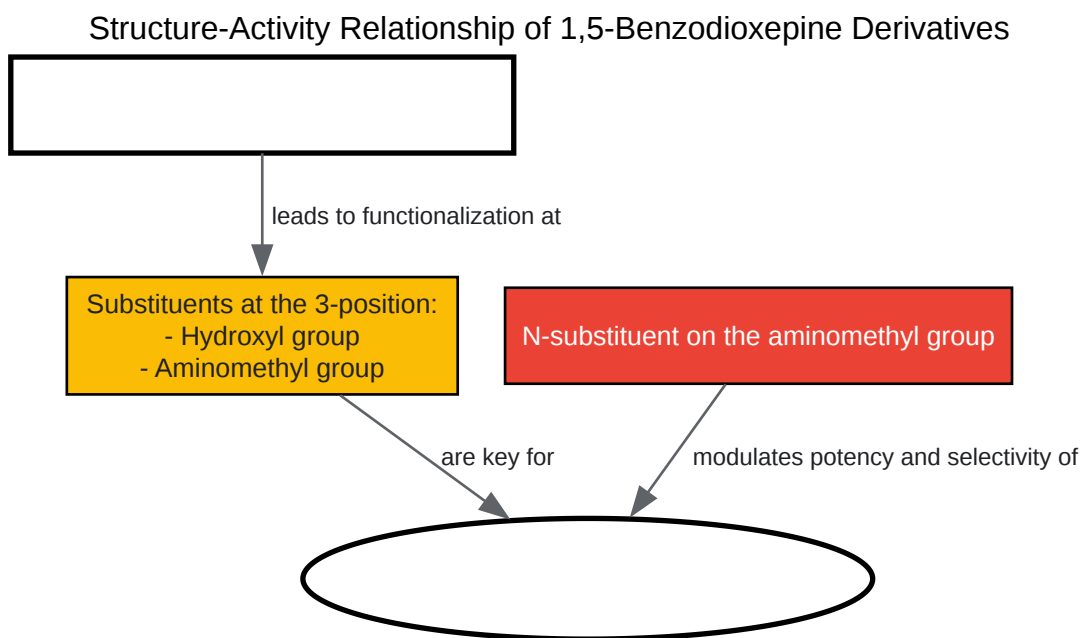
Pharmacological Activity

Derivatives of the 1,5-benzodioxepine ring system have been investigated for their pharmacological potential, with notable activity as β -adrenergic stimulants.

β -Adrenergic Stimulant Activity

A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been synthesized and evaluated for their effects on the cardiovascular and respiratory systems.^[4] Several of these compounds demonstrated β -adrenergic stimulant properties, which is of significant interest for potential therapeutic applications such as bronchodilation.^[4] The structure-activity relationship of these compounds suggests that the nature of the substituent on the amino group plays a crucial role in their pharmacological profile.

The following diagram illustrates the logical relationship between the core structure and its observed biological activity.



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Caption: Key structural features of 1,5-benzodioxepine derivatives influencing their biological activity.

Conclusion

The 1,5-benzodioxepine ring system represents a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes provide a foundation for the creation of diverse chemical libraries for further biological screening. The demonstrated β -adrenergic stimulant activity of certain derivatives highlights the potential of this core structure in developing novel therapeutics. Further research into the synthesis of new analogs and a broader evaluation of their pharmacological properties are warranted to fully elucidate the potential of the 1,5-benzodioxepine ring system in drug discovery and development.

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